1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one
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Overview
Description
1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H8FNO2 It is a derivative of acetophenone, featuring an amino group, a fluorine atom, and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one typically involves the introduction of functional groups onto the phenyl ring of acetophenone derivatives. One common method includes the nitration of 4-hydroxyacetophenone, followed by reduction to introduce the amino group. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes:
- Nitration of 4-hydroxyacetophenone.
- Reduction of the nitro group to an amino group.
- Electrophilic fluorination to introduce the fluorine atom.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of this compound.
Reduction: Formation of 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
4-Hydroxyacetophenone: Lacks the amino and fluorine groups, making it less versatile in certain applications.
1-(2-Fluoro-4-hydroxyphenyl)ethan-1-one: Similar structure but with different positioning of the fluorine atom, affecting its reactivity and properties.
3-Hydroxyacetophenone: Contains a hydroxyl group in a different position, leading to different chemical behavior.
Uniqueness: 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of an amino group, a fluorine atom, and a hydroxyl group on the phenyl ring makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
Properties
IUPAC Name |
1-(3-amino-5-fluoro-4-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWPVPZKFNZEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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